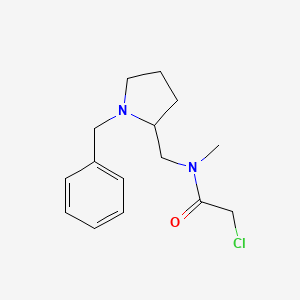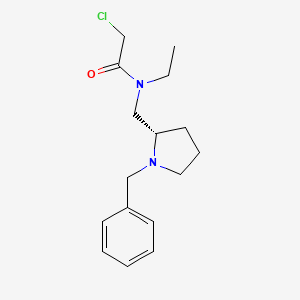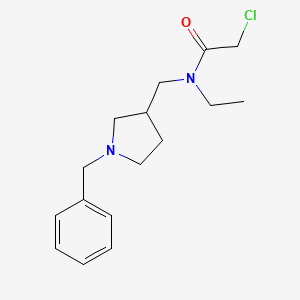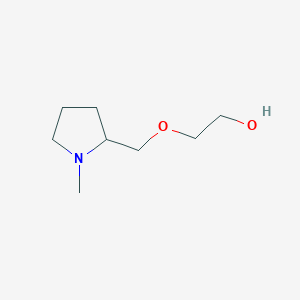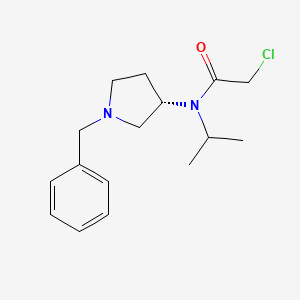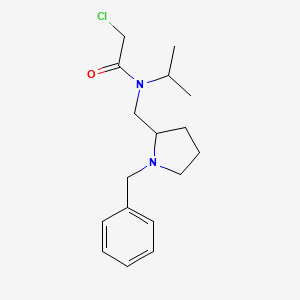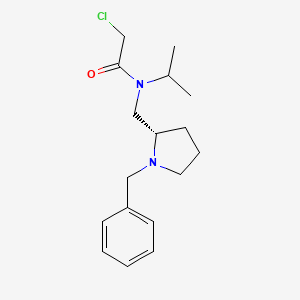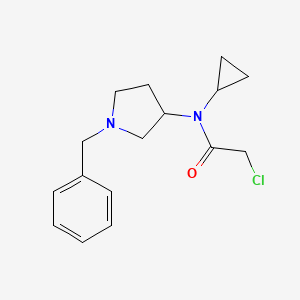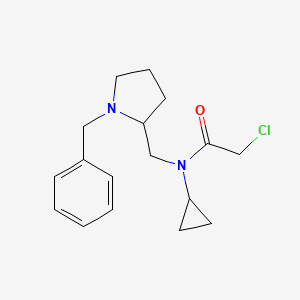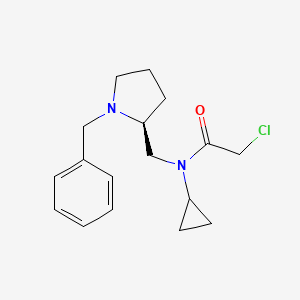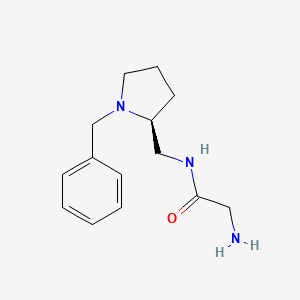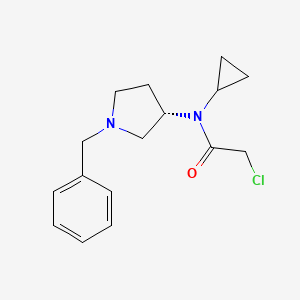
N-((S)-1-Benzyl-pyrrolidin-3-yl)-2-chloro-N-cyclopropyl-acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-((S)-1-Benzyl-pyrrolidin-3-yl)-2-chloro-N-cyclopropyl-acetamide is a compound with diverse applications in scientific research. Its chemical structure features a pyrrolidine ring substituted with a benzyl group, a chloroacetamide moiety, and a cyclopropyl group. This unique arrangement of functional groups makes it an interesting subject for chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((S)-1-Benzyl-pyrrolidin-3-yl)-2-chloro-N-cyclopropyl-acetamide generally involves the following steps:
Starting Materials: Obtain pyrrolidine, benzyl bromide, and cyclopropylamine.
Formation of Benzyl-pyrrolidine: React pyrrolidine with benzyl bromide in the presence of a base to form 1-benzyl-pyrrolidine.
Introduction of Chloroacetamide Moiety: React 1-benzyl-pyrrolidine with chloroacetyl chloride in the presence of a base to introduce the chloroacetamide group.
Cyclopropyl Group Addition: Finally, introduce the cyclopropyl group through a reaction with cyclopropylamine under controlled conditions.
Industrial Production Methods
In an industrial setting, the synthesis may involve continuous flow chemistry techniques to enhance yield and purity. Optimizing reaction conditions such as temperature, pressure, and catalysts ensures efficient production on a larger scale.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically at the pyrrolidine ring or the benzyl group.
Reduction: Reduction can occur at the chloroacetamide moiety, leading to the formation of secondary amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
Oxidation Products: Depending on the conditions, major oxidation products may include benzyl alcohol derivatives or N-oxide compounds.
Reduction Products: Reduction typically results in secondary amine derivatives.
Substitution Products: Substitution leads to the formation of a variety of functionalized derivatives, depending on the nucleophile used.
Scientific Research Applications
N-((S)-1-Benzyl-pyrrolidin-3-yl)-2-chloro-N-cyclopropyl-acetamide finds applications in multiple fields:
Chemistry: Used as an intermediate in the synthesis of more complex molecules and in studying reaction mechanisms.
Biology: Investigated for its potential effects on neurotransmitter receptors and transporters.
Medicine: Explored for therapeutic applications, including its potential as a precursor for pharmacologically active compounds.
Industry: Employed in the development of agrochemicals and specialty materials.
Mechanism of Action
The compound's mechanism of action involves interactions with specific molecular targets, such as enzymes or receptors. Its structure allows it to bind to active sites, modulating biological pathways and exerting its effects. Studies on its interaction with neurotransmitter receptors have provided insights into its potential neurological applications.
Comparison with Similar Compounds
N-((S)-1-Benzyl-pyrrolidin-3-yl)-2-chloro-N-cyclopropyl-acetamide can be compared to similar compounds such as:
N-Benzylpyrrolidine Derivatives: These compounds share the benzylpyrrolidine core but differ in the substituents on the acetamide group.
Chloroacetamide Compounds: This group includes various compounds with chloroacetamide moieties, highlighting the unique impact of the cyclopropyl and benzyl groups.
Cyclopropylamine Derivatives: Cyclopropylamine derivatives show similar applications in chemistry and biology but vary in their substituents, providing a basis for comparison.
Each of these similar compounds has distinct properties and applications, making this compound a unique and valuable compound in its own right.
Properties
IUPAC Name |
N-[(3S)-1-benzylpyrrolidin-3-yl]-2-chloro-N-cyclopropylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21ClN2O/c17-10-16(20)19(14-6-7-14)15-8-9-18(12-15)11-13-4-2-1-3-5-13/h1-5,14-15H,6-12H2/t15-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXHUJDMQKSWMFQ-HNNXBMFYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N(C2CCN(C2)CC3=CC=CC=C3)C(=O)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C[C@H]1N(C2CC2)C(=O)CCl)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.80 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

